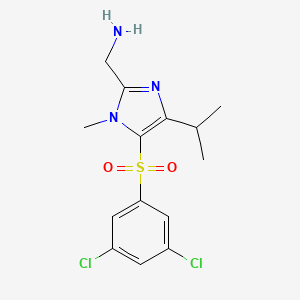![molecular formula C34H16N4O2 B12685902 3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione CAS No. 4578-87-4](/img/structure/B12685902.png)
3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,13,20,30-tetrazadecacyclo[1616214,8121,2502,13015,35019,30032,36012,38029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione” is a highly complex organic molecule Its structure suggests a highly intricate arrangement of multiple cyclic and polycyclic systems, which could imply significant stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of various cyclic intermediates. Typical synthetic routes might include:
Cyclization reactions: These could involve the use of catalysts to form the multiple ring structures.
Functional group transformations: Steps to introduce or modify functional groups to achieve the desired structure.
Purification: Techniques such as chromatography to isolate the final product.
Industrial Production Methods
Industrial production of such a compound would require scalable and efficient methods. This might involve:
Optimization of reaction conditions: To maximize yield and purity.
Use of automated synthesis equipment: To handle the complexity and scale of the reactions.
Quality control: Rigorous testing to ensure consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
The compound could undergo various types of chemical reactions, including:
Oxidation and reduction: Depending on the functional groups present.
Substitution reactions: Particularly if there are reactive sites within the molecule.
Addition reactions: If there are double or triple bonds present.
Common Reagents and Conditions
Reagents and conditions would depend on the specific reactions being performed but might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific transformations being targeted. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, such a compound could be used as a building block for more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biology, it might be investigated for its potential biological activity, such as binding to specific proteins or influencing cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as acting as a drug candidate for treating specific diseases.
Industry
In industry, it might be used in the development of new materials with unique properties, such as high stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve:
Molecular targets: Such as enzymes, receptors, or other proteins.
Pathways involved: Such as signaling pathways, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other polycyclic or macrocyclic molecules with complex structures.
Uniqueness
The uniqueness of the compound could lie in its specific arrangement of rings and functional groups, which might confer unique chemical, physical, or biological properties.
Properties
CAS No. |
4578-87-4 |
|---|---|
Molecular Formula |
C34H16N4O2 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione |
InChI |
InChI=1S/C34H16N4O2/c39-33-21-16-14-20-30-22(34(40)38-26-12-4-8-18-6-2-10-24(28(18)26)36-32(20)38)15-13-19(29(21)30)31-35-23-9-1-5-17-7-3-11-25(27(17)23)37(31)33/h1-16H |
InChI Key |
IPYWJOCVDVIJND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N=C4C5=C6C(=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC1=C9C8=CC=C1)C(=O)N4C3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


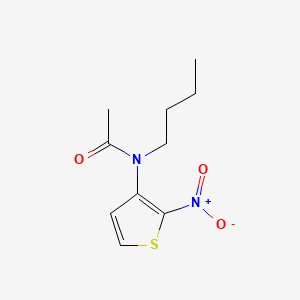
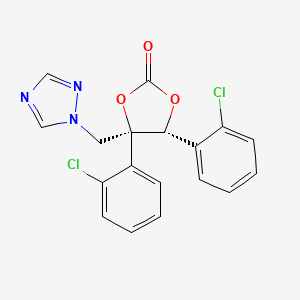
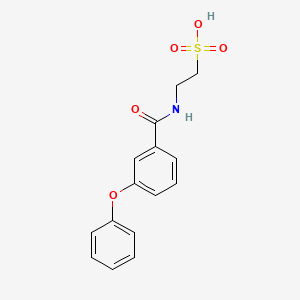

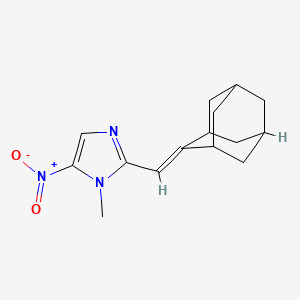
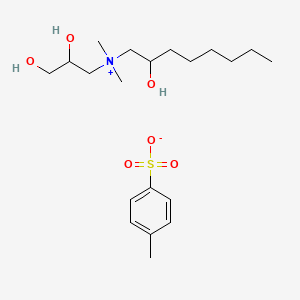

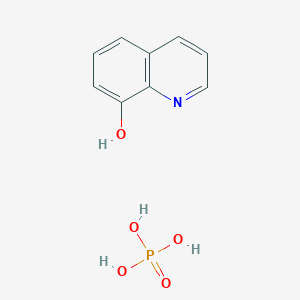
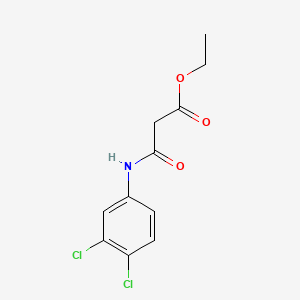

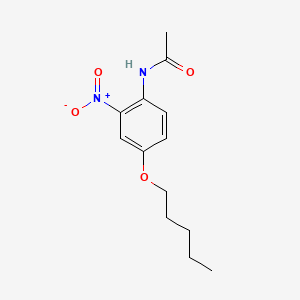

![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)
